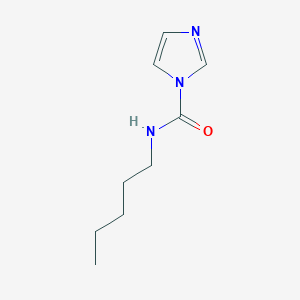
N-pentyl-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentyl-1H-imidazole-1-carboxamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a pentyl group attached to the nitrogen atom at the first position of the imidazole ring and a carboxamide group at the same position. Imidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-1H-imidazole-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . Another method involves the condensation of an aldehyde with a dicarbonyl compound, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-pentyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can result in various alkyl or aryl imidazole derivatives .
Scientific Research Applications
N-pentyl-1H-imidazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-pentyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1H-imidazole-1-carboxamide
- N-ethyl-1H-imidazole-1-carboxamide
- N-propyl-1H-imidazole-1-carboxamide
Uniqueness
N-pentyl-1H-imidazole-1-carboxamide is unique due to the presence of the pentyl group, which can influence its chemical and biological properties. The length and hydrophobicity of the pentyl group can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-pentylimidazole-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-5-11-9(13)12-7-6-10-8-12/h6-8H,2-5H2,1H3,(H,11,13) |
InChI Key |
MOEGSHGOAYPMPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


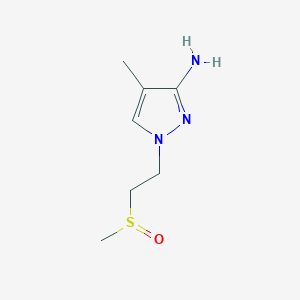
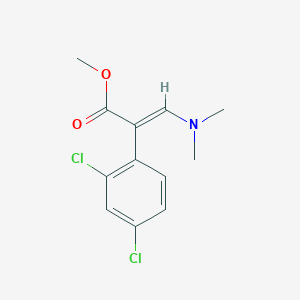
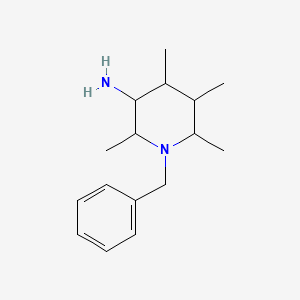

![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)
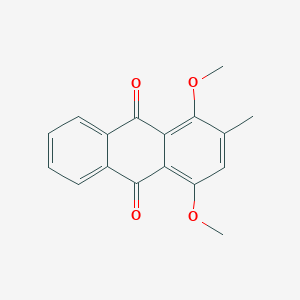

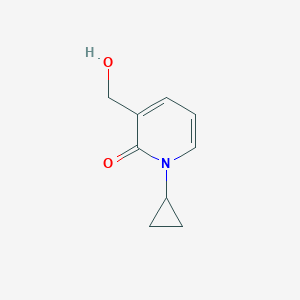

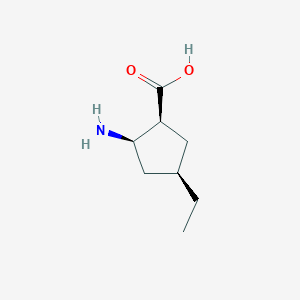

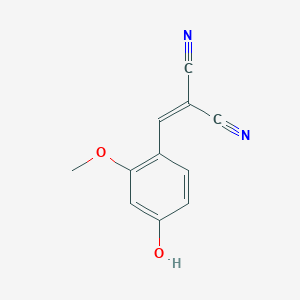
![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
